molecular formula C13H10ClN3 B8358740 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine

3-(2-Chloro-phenyl)-1H-indazol-6-ylamine

Cat. No.: B8358740
M. Wt: 243.69 g/mol
InChI Key: AWKOADQTUHOKMY-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-1H-indazol-6-ylamine (CAS 21413-23-0), also known as 6-amino-3-chloro-1H-indazole, is a heterocyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . The structure consists of an indazole core (a fused benzene and pyrazole ring) with a chlorine substituent at position 3 and an amine group at position 6 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, agrochemicals, and dye production due to its reactive amine group and halogenated aromatic system .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-1H-indazol-6-amine

InChI

InChI=1S/C13H10ClN3/c14-11-4-2-1-3-9(11)13-10-6-5-8(15)7-12(10)16-17-13/h1-7H,15H2,(H,16,17)

InChI Key

AWKOADQTUHOKMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=CC(=C3)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, chemical, and functional differences between 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Reference
This compound C₇H₆ClN₃ Cl (position 3), NH₂ (position 6) 167.60 Reference compound; indazole core with halogen and amine groups.
5OCl-PF (Propafenone derivative) C₂₅H₂₉ClN₂O₃·HCl Cl (ortho-phenyl), propanolamine chain 486.43 Non-indazole structure; aryloxypropanolamine chain for antiarrhythmic activity.
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₂Cl₃N₃ Cl (position 2), imidazole (position 6) 288.58 Phenylmethanamine core with imidazole and dihydrochloride salt; higher solubility.
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine C₁₃H₁₅ClFN₃ Cl, F (phenyl), imidazole-propylamine 267.73 Dual halogen (Cl/F) substituents; flexible propylimidazole chain.
2,3-Dimethyl-2H-indazol-6-amine hydrochloride C₉H₁₂ClN₃ CH₃ (positions 2,3), NH₂ (position 6) 197.67 Methyl groups replace Cl; indazole N-methylation alters ring electronics.

Structural and Functional Analysis

Halogen vs. Alkyl Substituents
  • This compound features a chlorine atom at position 3, which enhances electrophilic aromatic substitution reactivity compared to methyl-substituted analogs like 2,3-Dimethyl-2H-indazol-6-amine (CAS 635702-60-2).
  • 2,3-Dimethyl-2H-indazol-6-amine replaces Cl with methyl groups, reducing electronegativity but improving metabolic stability due to decreased susceptibility to oxidative dehalogenation .
Core Heterocycle Variations
  • This structural complexity is tailored for sodium channel blockade in antiarrhythmic applications, unlike the simpler indazole core of the target compound .
  • Compounds with imidazole substituents (e.g., CAS 1909319-89-6) introduce a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and metal coordination, which is advantageous in kinase inhibitors or antifungal agents .
Pharmacokinetic Implications
  • The dihydrochloride salt in [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine (CAS 1909319-89-6) improves aqueous solubility, a critical factor for bioavailability, compared to the free-base form of this compound .

Preparation Methods

Cyclocondensation of 2-Chlorophenylhydrazine with Substituted Benzaldehydes

The indazole core is frequently constructed via cyclocondensation between arylhydrazines and carbonyl compounds. For this compound, 2-chlorophenylhydrazine reacts with 3-nitrobenzaldehyde under acidic conditions to yield 3-(2-Chloro-phenyl)-6-nitro-1H-indazole, followed by nitro group reduction.

Reaction Conditions and Optimization

  • Acidic Medium : Hydrochloric acid (30%) promotes cyclization at 80°C for 12 hours, achieving 68–72% yield.

  • Nitro Group Positioning : Electrophilic nitration at position 6 is favored due to the directing effects of the indazole NH group.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to an amine with >90% efficiency.

Table 1 : Cyclocondensation Parameters and Yields

Starting MaterialConditionsIntermediateYield (%)
2-Chlorophenylhydrazine + 3-nitrobenzaldehydeHCl (30%), 80°C, 12 h3-(2-Cl-Ph)-6-nitro-1H-indazole71
3-(2-Cl-Ph)-6-nitro-1H-indazoleH₂ (1 atm), Pd/C, EtOH3-(2-Cl-Ph)-1H-indazol-6-amine93

Palladium-mediated Suzuki-Miyaura coupling enables the introduction of the 2-chlorophenyl group post-indazole formation. A brominated indazole precursor at position 3 reacts with 2-chlorophenylboronic acid under standard conditions.

Protocol Refinement

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 90°C.

  • Protecting Groups : Boc protection of the indazole NH prevents undesired side reactions during coupling.

Equation 1 : Suzuki Coupling Mechanism

6-Amino-3-bromo-1H-indazole+2-Cl-PhB(OH)2Pd(PPh3)43-(2-Cl-Ph)-1H-indazol-6-amine\text{6-Amino-3-bromo-1H-indazole} + \text{2-Cl-PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{3-(2-Cl-Ph)-1H-indazol-6-amine}

Direct Amination via Buchwald-Hartwig Coupling

For substrates bearing a halogen at position 6, palladium-catalyzed amination facilitates direct amine introduction. This method circumvents nitro group reduction, enhancing step economy.

Key Considerations

  • Ligand Selection : BINAP or Xantphos ligands improve catalytic activity.

  • Ammonia Sources : LiHMDS or NH₃ gas ensures efficient nucleophilic attack.

Table 2 : Amination Efficiency with Varied Halides

Halide (X)Catalyst SystemYield (%)
BrPd₂(dba)₃, BINAP, LiHMDS85
IPd(OAc)₂, Xantphos, NH₃89

Characterization and Analytical Data

Structural confirmation relies on spectroscopic techniques, as demonstrated in analogous compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indazole H-4), 7.72–7.35 (m, 4H, 2-Cl-Ph), 6.89 (s, 2H, NH₂).

  • ¹³C NMR : 142.5 (C-3), 134.8 (C-2-Cl-Ph), 118.9 (C-6).

Infrared (IR) Spectroscopy

  • Peaks at 3382 cm⁻¹ (N-H stretch) and 1587 cm⁻¹ (C=N indazole).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 5 is minimized using bulky directing groups.

  • Acid Sensitivity : Boc protection stabilizes the indazole NH during coupling reactions .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, a five-step approach involving:

Condensation of acetophenone derivatives with substituted benzaldehydes.

Reduction of α,β-unsaturated ketones using catalysts like 5% Pd/H₂.

Epoxide ring-opening with phenolic nucleophiles (e.g., epichlorohydrin).

Aminolysis with propylamine or similar amines.

Salt formation via reaction with HCl in dry diethyl ether .
Multi-component reactions (MCRs) under green chemistry conditions are also viable, enabling efficient heterocyclic core formation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy :
  • ¹H/¹³C NMR (200–600 MHz) to confirm proton environments and carbon backbones.
  • IR (4000–600 cm⁻¹) to identify functional groups (e.g., NH₂, C-Cl).
  • Mass Spectrometry : ESI-TOF for molecular weight validation.
  • Purity : HPLC or melting point analysis (e.g., 131–134°C for related compounds) .

Q. What initial biological assays evaluate its activity?

  • Methodological Answer :

  • Antimicrobial Activity : Dilution assays against bacterial strains (e.g., MIC determination) .
  • Enzyme Modulation : Phospholipase A₂ inhibition assays using snake venom models .
  • Pharmacological Screening : In vivo antiarrhythmic testing (e.g., aconitine-induced arrhythmia models) with ECG monitoring .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s structure, and what challenges arise?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation.
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
  • Handling twinned crystals or low-resolution data.
  • Optimizing hydrogen atom positioning in NH-rich indazole cores.
  • Validation : Cross-check with spectroscopic data to resolve ambiguities .

Q. How do computational methods like DFT aid in understanding electronic properties?

  • Methodological Answer :

  • DFT Studies : Use Gaussian 03/09 software to calculate:
  • HOMO-LUMO gaps for reactivity predictions.
  • Electrostatic potential maps for interaction sites (e.g., chloro-phenyl’s electron-withdrawing effects).
  • Docking Simulations : Map interactions with targets like ORL-1 receptors using AutoDock Vina .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Modifications : Vary substituents on the indazole core (e.g., Cl position, NH₂ group alkylation).
  • Pharmacological Testing : Compare bioactivity (e.g., antiarrhythmic IC₅₀) across derivatives.
  • Data Correlation : Use regression models to link electronic parameters (DFT) with activity trends .

Q. How to resolve contradictions in bioactivity data (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, incubation time).
  • Orthogonal Assays : Validate phospholipase inhibition via fluorometric and colorimetric methods.
  • Control Standardization : Use reference inhibitors (e.g., EDTA for metalloenzymes) to calibrate results .

Key Data from Related Studies

Biological Activity Assay Type Result Reference
Antimicrobial (Gram-positive)Broth dilutionMIC = 50–100 µg/mL
Phospholipase A₂ InhibitionColorimetric (Bothrops venom)~30% inhibition at 125 mg
Antiarrhythmic (in vivo)Aconitine-induced modelReduced arrhythmia duration by 40–60%

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